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molecular formula C7H16BrN B1360189 1-Ethyl-1-methylpyrrolidinium bromide CAS No. 69227-51-6

1-Ethyl-1-methylpyrrolidinium bromide

Cat. No. B1360189
M. Wt: 194.11 g/mol
InChI Key: KHJQQUGSPDBDRM-UHFFFAOYSA-M
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Patent
US08101749B2

Procedure details

2.40 g (12.63 mmol) of triethyloxonium tetrafluoroborate are added to a solution of 2.45 g (12.62 mmol) of 1-ethyl-1-methylpyrrolidinium bromide in 10 ml of dry dichloromethane. The reaction mixture is stirred at room temperature for 30 minutes. All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature), giving 2.53 g of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate. The yield is approximately quantitative.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].C([O+](CC)CC)C.[Br-].[CH2:14]([N+:16]1([CH3:21])[CH2:20][CH2:19][CH2:18][CH2:17]1)[CH3:15]>ClCCl>[F:1][B-:2]([F:5])([F:4])[F:3].[CH2:14]([N+:16]1([CH3:21])[CH2:20][CH2:19][CH2:18][CH2:17]1)[CH3:15] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
2.45 g
Type
reactant
Smiles
[Br-].C(C)[N+]1(CCCC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature)
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
F[B-](F)(F)F.C(C)[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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